![molecular formula C9H7NO B13821539 1H-Furo[3,4-B]pyrrolizine CAS No. 340701-63-5](/img/structure/B13821539.png)
1H-Furo[3,4-B]pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Furo[3,4-B]pyrrolizine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrolizine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Furo[3,4-B]pyrrolizine can be synthesized through various methods, including multicomponent reactions and cyclization processes. One common approach involves the cyclization of acyclic precursors under specific conditions to form the fused ring system. For instance, a green synthetic protocol has been developed for accessing novel 1H-pyrrole(furan, thiophene)-conjugated derivatives using a one-pot three-component reaction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is often emphasized to align with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Furo[3,4-B]pyrrolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
1H-Furo[3,4-B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the synthesis of organic materials and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism by which 1H-Furo[3,4-B]pyrrolizine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar fused ring system and are known for their biological activities and applications in medicinal chemistry.
Pyrrolizidine Derivatives: These compounds also feature a pyrrolizine ring and are studied for their toxicological and pharmacological properties.
Uniqueness: 1H-Furo[3,4-B]pyrrolizine is unique due to the presence of both a furan and a pyrrolizine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
340701-63-5 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
1H-furo[3,4-b]pyrrolizine |
InChI |
InChI=1S/C9H7NO/c1-2-8-4-7-5-11-6-9(7)10(8)3-1/h1-4,6H,5H2 |
Clé InChI |
QTDJHGNKGJGQPZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC=CN3C2=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)

![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
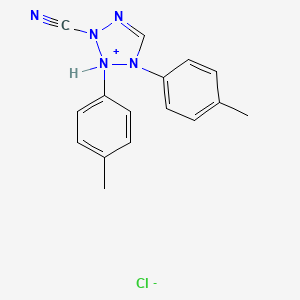
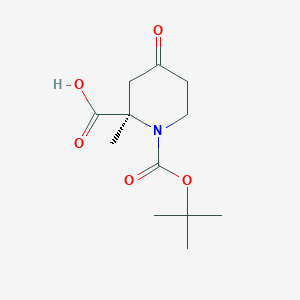
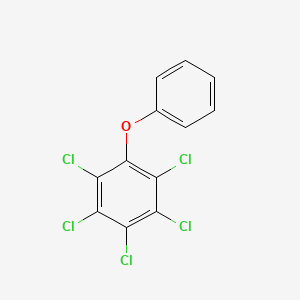

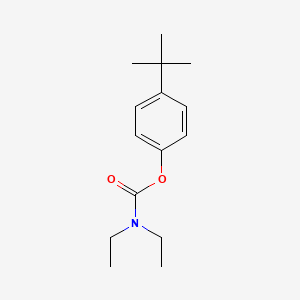
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
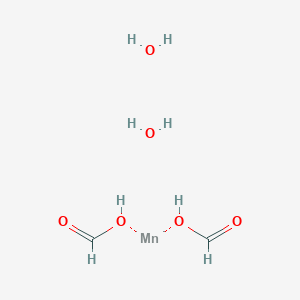
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
